Cas no 2172528-39-9 (3-5-(aminomethyl)piperidin-3-ylbenzoic acid)

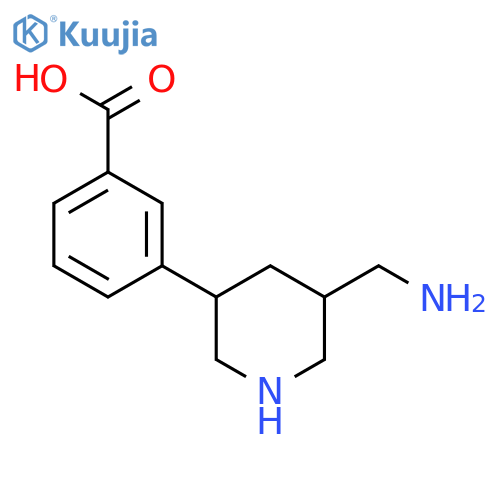

2172528-39-9 structure

商品名:3-5-(aminomethyl)piperidin-3-ylbenzoic acid

3-5-(aminomethyl)piperidin-3-ylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 3-5-(aminomethyl)piperidin-3-ylbenzoic acid

- 2172528-39-9

- EN300-1477269

- 3-[5-(aminomethyl)piperidin-3-yl]benzoic acid

-

- インチ: 1S/C13H18N2O2/c14-6-9-4-12(8-15-7-9)10-2-1-3-11(5-10)13(16)17/h1-3,5,9,12,15H,4,6-8,14H2,(H,16,17)

- InChIKey: JCAHHMWMKFQLRZ-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CC=CC(=C1)C1CNCC(CN)C1)=O

計算された属性

- せいみつぶんしりょう: 234.136827821g/mol

- どういたいしつりょう: 234.136827821g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 270

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.8

- トポロジー分子極性表面積: 75.4Ų

3-5-(aminomethyl)piperidin-3-ylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1477269-10000mg |

3-[5-(aminomethyl)piperidin-3-yl]benzoic acid |

2172528-39-9 | 10000mg |

$5221.0 | 2023-09-28 | ||

| Enamine | EN300-1477269-500mg |

3-[5-(aminomethyl)piperidin-3-yl]benzoic acid |

2172528-39-9 | 500mg |

$1165.0 | 2023-09-28 | ||

| Enamine | EN300-1477269-1000mg |

3-[5-(aminomethyl)piperidin-3-yl]benzoic acid |

2172528-39-9 | 1000mg |

$1214.0 | 2023-09-28 | ||

| Enamine | EN300-1477269-1.0g |

3-[5-(aminomethyl)piperidin-3-yl]benzoic acid |

2172528-39-9 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1477269-100mg |

3-[5-(aminomethyl)piperidin-3-yl]benzoic acid |

2172528-39-9 | 100mg |

$1068.0 | 2023-09-28 | ||

| Enamine | EN300-1477269-5000mg |

3-[5-(aminomethyl)piperidin-3-yl]benzoic acid |

2172528-39-9 | 5000mg |

$3520.0 | 2023-09-28 | ||

| Enamine | EN300-1477269-2500mg |

3-[5-(aminomethyl)piperidin-3-yl]benzoic acid |

2172528-39-9 | 2500mg |

$2379.0 | 2023-09-28 | ||

| Enamine | EN300-1477269-250mg |

3-[5-(aminomethyl)piperidin-3-yl]benzoic acid |

2172528-39-9 | 250mg |

$1117.0 | 2023-09-28 | ||

| Enamine | EN300-1477269-50mg |

3-[5-(aminomethyl)piperidin-3-yl]benzoic acid |

2172528-39-9 | 50mg |

$1020.0 | 2023-09-28 |

3-5-(aminomethyl)piperidin-3-ylbenzoic acid 関連文献

-

Janina Legendziewicz,Małgorzata Borzechowska,Graźyna Oczko,Gerd Meyer New J. Chem., 2000,24, 53-59

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

2172528-39-9 (3-5-(aminomethyl)piperidin-3-ylbenzoic acid) 関連製品

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1017210-11-5(4-(2,5-dimethylphenyl)butan-2-amine)

- 22583-53-5(2-(chloromethoxy)-2,3-dihydro-1H-isoindole-1,3-dione)

- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 61549-49-3(9-Decenenitrile)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 450344-34-0(N-2-(2,3-dimethylphenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(4-methoxyphenyl)acetamide)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量